2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one
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Description
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and characterized new quinazolinone derivatives, showing potent antimicrobial activities against a range of bacteria and fungi. For instance, quinazolinone derivatives have been identified as potential antimicrobial agents, demonstrating significant efficacy against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and various fungal strains (Desai, Shihora, & Moradia, 2007; Desai, Dodiya, & Shihora, 2011).
Anti-inflammatory and Analgesic Activities
Some novel quinazolinone derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities, highlighting the versatility of these compounds in medical research (Farag et al., 2012).
Anticonvulsant and Antimicrobial Activities
Research into thioxoquinazolinone derivatives has demonstrated their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi, alongside notable anticonvulsant properties, suggesting their potential for treating seizures and microbial infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antitumor Activity
The antitumor potential of 3-benzyl-substituted-4(3H)-quinazolinones has been explored, with some derivatives exhibiting significant broad-spectrum antitumor activities. This suggests their usefulness in cancer treatment, offering a foundation for future drug development (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-2-3-6-12-27-21(28)17-10-4-5-11-18(17)24-22(27)30-14-19-25-20(26-29-19)15-8-7-9-16(23)13-15/h4-5,7-11,13H,2-3,6,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSTWNJTJCKJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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